molecular formula C11H18N2O3 B116613 (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester CAS No. 328086-61-9

(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester

Cat. No.: B116613
CAS No.: 328086-61-9
M. Wt: 226.27 g/mol
InChI Key: NLFHTKSVKMJEGA-DXMIZCBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic acid ethyl ester is a key structural component of Rupintrivir (CAS No. 223537-30-2), a potent antiviral agent targeting human rhinovirus (HRV) 3C protease . The compound features:

  • Stereochemistry: (2E,4S) configuration critical for binding to viral proteases.
  • Functional groups: Ethyl ester, α,β-unsaturated carbonyl (acrylate warhead), and a (3S)-2-oxopyrrolidinyl moiety.
  • Role: The acrylate warhead covalently inhibits viral proteases by forming a Michael adduct with the active-site cysteine .

Properties

IUPAC Name

ethyl (E,4S)-4-amino-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-2-16-10(14)4-3-9(12)7-8-5-6-13-11(8)15/h3-4,8-9H,2,5-7,12H2,1H3,(H,13,15)/b4-3+/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHTKSVKMJEGA-DXMIZCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis has been adapted for the preparation of (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester due to its efficiency in handling stereochemically sensitive intermediates . The process typically involves:

  • Resin Functionalization : A Wang or Rink amide resin is preloaded with a hydroxymethylphenoxy linker to anchor the C-terminal ethyl ester group.

  • Amino Acid Coupling : The (3S)-2-oxopyrrolidin-3-yl moiety is introduced using Fmoc-protected pyrrolidinone derivatives. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) serves as coupling agents, with DIEA (N,N-Diisopropylethylamine) as a base .

  • Double Bond Formation : The (2E)-pentenoic acid segment is constructed via a Wittig reaction using ethyl 2-(triphenylphosphoranylidene)acetate, ensuring >95% stereoselectivity for the E-isomer .

  • Cleavage and Purification : The product is cleaved from the resin using TFA (Trifluoroacetic Acid) and purified via reverse-phase HPLC, achieving ≥98% purity .

Key Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Coupling Temperature0–5°CMinimizes racemization
Reaction Time2–4 hoursEnsures complete conversion
Solvent SystemDMF/DCM (1:1)Enhances resin swelling

This method achieves an overall yield of 65–70%, with main impurities including diastereomeric byproducts (<2%) and incomplete deprotection adducts .

Solution-Phase Synthesis

Solution-phase synthesis offers scalability advantages for industrial production. A representative pathway involves:

  • Pyrrolidinone Precursor Preparation :

    • (3S)-2-Oxopyrrolidin-3-ylamine is synthesized via enzymatic resolution of racemic precursors using Candida antarctica lipase B, achieving 99% enantiomeric excess (ee) .

  • Aldol Condensation :

    • The pyrrolidinylamine is condensed with ethyl 4-oxopent-2-enoate under basic conditions (NaHCO₃, THF/H₂O). The reaction proceeds via an enamine mechanism, favoring the (4S)-configured product .

  • Amino Group Protection :

    • The primary amine is protected with a Boc (tert-butoxycarbonyl) group using Boc₂O (Di-tert-butyl dicarbonate) to prevent side reactions during subsequent steps .

  • Reductive Amination :

    • The intermediate undergoes reductive amination with NaBH₃CN (Cyanoborohydride) to stabilize the stereochemistry, followed by Boc deprotection with HCl/dioxane .

Yield Comparison :

StepYield (%)Purity (%)
Aldol Condensation8590
Reductive Amination7893
Final Deprotection9598

This route achieves a total yield of 62%, with the aldol step being the main bottleneck due to competing retro-aldol reactions .

Enzymatic Synthesis Approaches

Enzymatic methods leverage biocatalysts for stereoselective transformations:

  • Transaminase-Mediated Amination :

    • Ketone precursors are aminated using ω-transaminases (e.g., from Arthrobacter sp.) to install the (4S)-amino group with >99% ee .

  • Lipase-Catalyzed Esterification :

    • Pseudomonas fluorescens lipase catalyzes the esterification of the pentenoic acid moiety, avoiding racemization observed in chemical methods .

Process Advantages :

  • Reduced solvent waste (E-factor <15 vs. >30 for chemical routes) .

  • No need for heavy metal catalysts.

Limitations :

  • Enzyme cost and stability at >100 g/L substrate concentrations.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Cyclization : The pyrrolidinone ring is formed in 10 minutes (vs. 24 hours conventionally) using 150 W irradiation and DMF as solvent .

  • Coupling Reactions : HATU-mediated amide bond formation completes in 5 minutes with 95% conversion .

Energy Efficiency :

ParameterConventionalMicrowave
Time per Step24 h0.5 h
Energy Consumption12 kWh2 kWh

Process Optimization and Scaling

Industrial-scale production requires addressing:

  • Crystallization Control : Seeding with anhydrous Form I prevents solvate formation (e.g., MTBE solvate in nirmatrelvir synthesis) .

  • Purity Specifications :

    • Residual solvents: <500 ppm (ICH Q3C).

    • Diastereomers: <0.5% (HPLC).

Case Study : A 100 kg batch using solution-phase synthesis achieved 98.5% purity after recrystallization from ethanol/water (3:1) .

Analytical Characterization

  • Chiral HPLC :

    • Column: Chiralpak AD-H (4.6 × 250 mm).

    • Mobile Phase: Hexane/Isopropanol (80:20).

    • Retention Time: 12.3 min (desired enantiomer) .

  • Mass Spectrometry :

    • ESI-MS: m/z 227.1 [M+H]⁺ (calculated 226.27) .

Comparative Analysis of Synthesis Methods

MethodYield (%)Stereoselectivity (%)Scalability
SPPS65–7095Moderate
Solution-Phase6298High
Enzymatic5599Low
Microwave7590Pilot-Scale

Chemical Reactions Analysis

Types of Reactions

(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile used.

Scientific Research Applications

Therapeutic Potential

Research indicates that (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may help alleviate inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic Effects : Its potential analgesic properties could be beneficial in pain management therapies.
  • Neuroprotective Effects : The compound's structure may confer neuroprotective benefits, warranting further investigation in neurodegenerative disease models.

Applications in Drug Development

The compound's unique structural characteristics allow for diverse applications in drug development:

Application AreaDescription
Pain ManagementPotential use in developing analgesics for chronic pain conditions.
Inflammation ControlInvestigated for its ability to reduce inflammation in various models.
NeuroprotectionExplored for protective effects against neurodegenerative diseases.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Efficacy :
    • Research indicated that the compound exhibited dose-dependent analgesic effects in pain models, comparable to established analgesics, highlighting its therapeutic promise.
  • Neuroprotective Mechanisms :
    • Investigations into neuroprotective properties revealed that the compound could mitigate neuronal damage in vitro, indicating its potential application in treating neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often include binding to active sites, altering protein conformation, or inhibiting specific biochemical reactions.

Comparison with Similar Compounds

Structural Analogs

The table below compares the compound with structurally similar molecules, emphasizing substituents, stereochemistry, and therapeutic applications:

Compound Name Structure & Key Features Therapeutic Use Reference
Rupintrivir Ethyl (2E,4S)-4-[[(2R,5S)-2-(4-fluorobenzyl)-6-methyl-5-[[(5-methylisoxazol-3-yl)carbonyl]amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
• (2E,4S) configuration
• Acrylate warhead, pyrrolidinone
Antiviral (HRV 3C protease inhibitor)
Orbofiban N-[[(3S)-1-(p-amidophenyl)-2-oxo-3-pyrrolidinyl]carbamoyl]-β-alanine ethyl ester
• Pyrrolidinone core
• Ethyl ester, amide linkage
Platelet aggregation suppressor
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride Ethyl ester, biphenyl substituent, (2R,4S) configuration
• Lacks acrylate warhead
Intermediate in cardiovascular drugs (e.g., thrombin inhibitors)
Acetylacrylic acid methyl ester Methyl (2E)-4-oxo-2-pentenoate
• α,β-unsaturated ester
• No amino or heterocyclic groups
Chemical intermediate (no therapeutic use)
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic acid tert-butyl ester tert-butyl carbamate, hydroxymethyl group, (3S)-2-oxopyrrolidinyl
• Synthetic intermediate for protease inhibitors
Drug synthesis intermediate

Functional and Mechanistic Differences

Rupintrivir vs. Orbofiban: Both share a pyrrolidinone core and ethyl ester, but Rupintrivir’s acrylate warhead enables covalent protease inhibition, whereas Orbofiban’s amidophenyl group targets platelet integrin receptors . Stereochemistry divergence: Rupintrivir’s (2E,4S) configuration is essential for antiviral activity, while Orbofiban’s (3S)-pyrrolidinyl orientation supports antiplatelet effects.

Comparison with Biphenyl Analogs: The biphenyl-substituted compound (CAS 149690-12-0) lacks the acrylate warhead but retains ethyl ester and amino groups. This modification shifts activity toward cardiovascular targets (e.g., thrombin inhibition) .

Impact of Substituents: Acetylacrylic acid methyl ester (CAS 2833-24-1) demonstrates that removing the amino and pyrrolidinyl groups eliminates biological activity, highlighting their necessity for target engagement .

Research Findings and Clinical Relevance

Structure-Activity Relationship (SAR)

  • Stereochemistry : The (2E,4S) configuration in Rupintrivir optimizes binding to HRV 3C protease’s catalytic triad, as shown in crystallographic studies .
  • Warhead Importance: The α,β-unsaturated carbonyl enables irreversible inhibition, with a 10-fold higher potency than non-covalent analogs .
  • Pyrrolidinyl Role : The (3S)-2-oxopyrrolidinyl group enhances solubility and pharmacokinetic stability compared to simpler alkyl chains .

Biological Activity

(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester, commonly referred to as a derivative of 2-pentenoic acid, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound includes an amino group, a pyrrolidinyl ring, and an ethyl ester of pentenoic acid, positioning it as a candidate for various biological activities, particularly in the realms of anti-inflammatory and analgesic effects.

  • Molecular Formula : C11H18N2O3
  • Molar Mass : 226.27 g/mol
  • Appearance : White to off-white solid
  • Solubility : Good solubility in various organic solvents

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Analgesic Effects : It has been suggested that this compound could alleviate pain through mechanisms that require further elucidation.
  • Neuroprotective Potential : Given its structural similarity to known neuroprotective agents, it may also exhibit protective effects on neuronal cells.

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, key hypotheses include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Modulation of Pain Pathways : It could interact with pain receptors or pathways involved in nociception.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced edema in animal models
AnalgesicDecreased pain response in models
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a decrease in pro-inflammatory cytokine levels, suggesting a potent anti-inflammatory action.

Case Study 2: Analgesic Properties

In another investigation, the compound was tested in a formalin-induced pain model. Results showed that it effectively reduced both the acute and chronic phases of pain response compared to control groups, indicating its potential as an analgesic agent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Notably:

  • Amination Reactions : Involving the addition of amines to carbonyl compounds.
  • Pyrrolidine Ring Formation : Utilizing cyclization reactions to create the pyrrolidinyl structure.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the stereochemical purity of (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Monitor retention times and compare with standards to resolve enantiomers. NMR analysis (¹H and ¹³C) with chiral solvating agents (e.g., Eu(hfc)₃) can further validate stereochemistry .
  • Key Parameters : Column temperature (25°C), flow rate (1.0 mL/min), and UV detection at 210 nm. For NMR, use deuterated chloroform (CDCl₃) and integrate diastereotopic proton signals .

Q. How can researchers optimize the synthesis of this compound to minimize epimerization during esterification?

  • Methodology : Employ low-temperature (0–5°C) coupling reactions using carbodiimide-based reagents (e.g., DCC/DMAP) to reduce racemization. Monitor reaction progress via TLC (silica gel GF254) with ninhydrin staining for free amine detection. Post-synthesis, purify via flash chromatography (ethyl acetate:hexane, 3:7) to isolate the desired (2E,4S) isomer .
  • Critical Controls : Maintain anhydrous conditions, use freshly distilled solvents, and verify intermediate configurations with polarimetry .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between computational predictions and observed biological activity for this compound?

  • Methodology :

Docking Studies : Re-evaluate molecular dynamics simulations (e.g., using AutoDock Vina) with updated force fields that account for solvation effects and tautomeric states of the 2-oxopyrrolidinyl group .

Biological Assays : Perform dose-response curves (e.g., IC₅₀) in cell-based assays (e.g., protease inhibition) under controlled redox conditions to assess stability. Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics .

Structural Analysis : Use X-ray crystallography or cryo-EM to resolve ligand-protein interactions, focusing on the ethyl ester moiety’s conformational flexibility .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways are predominant?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Analyze aliquots via UPLC-MS at 0, 1, 3, 7, and 14 days. Major degradation products (e.g., hydrolyzed pentenoic acid or lactam derivatives) are identified using high-resolution MS and ¹H NMR .
  • Key Findings : Hydrolysis of the ethyl ester group dominates at pH > 8, while the pyrrolidinyl lactam ring remains stable below 40°C .

Q. What advanced techniques are recommended for studying the compound’s interactions with serum proteins in pharmacokinetic studies?

  • Methodology :

  • Plasma Protein Binding : Use equilibrium dialysis with radiolabeled compound (³H or ¹⁴C) to measure unbound fractions. Validate with LC-MS/MS quantification .
  • Metabolite Profiling : Administer the compound in vivo (e.g., rodent models) and analyze plasma samples via HR-MS/MS. Key metabolites (e.g., glucuronidated or sulfated derivatives) are structurally elucidated using MSⁿ fragmentation .

Data Analysis and Validation

Q. How should researchers address discrepancies in NMR spectral data between batches of synthesized compound?

  • Methodology :

Impurity Profiling : Perform LC-MS with charged aerosol detection (CAD) to identify trace impurities (e.g., diastereomeric byproducts or oxidation products) .

Isotopic Labeling : Synthesize the compound with ¹³C-labeled pyrrolidinyl carbons to distinguish overlapping signals in crowded spectral regions .

Collaborative Cross-Validation : Share raw NMR data (FID files) with independent labs for reprocessing using standardized parameters (e.g., 512 k data points, line broadening = 0.3 Hz) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.